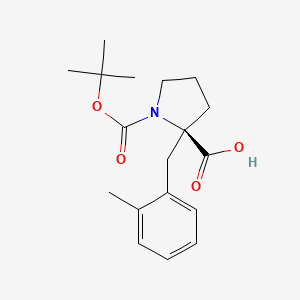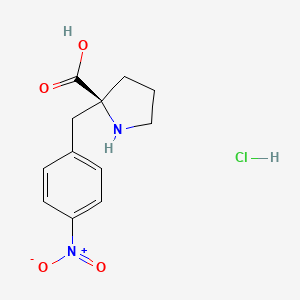
2-ヒドロキシ-3-メトキシベンズアミド
概要
説明
2-Hydroxy-3-methoxybenzamide is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzamide, characterized by the presence of a hydroxyl group at the second position and a methoxy group at the third position on the benzene ring
科学的研究の応用
2-Hydroxy-3-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, polymers, and other industrial chemicals.
作用機序
Target of Action
2-Hydroxy-3-methoxybenzamide, a derivative of benzamides , primarily targets the Poly [ADP-ribose] polymerase 1 (PARP-1) in humans . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
It is known that it interacts with its target, parp-1, and potentially inhibits its activity . This interaction and subsequent inhibition can lead to changes in the cellular processes that PARP-1 is involved in, such as DNA repair and cell death .
Biochemical Pathways
2-Hydroxy-3-methoxybenzamide may affect the Hedgehog (Hh) signaling pathway . The Hh pathway is fundamental in regulating embryonic development and maintaining homeostasis of adult tissues . Aberrant Hh signaling is implicated in the development of a variety of cancers . By inhibiting this pathway, 2-Hydroxy-3-methoxybenzamide could potentially have anti-cancer effects .
Result of Action
The molecular and cellular effects of 2-Hydroxy-3-methoxybenzamide’s action are largely dependent on its interaction with PARP-1 and its potential effect on the Hh signaling pathway . By inhibiting PARP-1, it could potentially influence DNA repair processes and programmed cell death . Its potential effect on the Hh pathway could also have implications for cell growth and differentiation .
生化学分析
Biochemical Properties
It is known that benzamides, the class of compounds to which 2-Hydroxy-3-methoxybenzamide belongs, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the benzamide derivative .
Cellular Effects
A study on a similar compound, 2-Hydroxy-3-methoxybenzoic acid, showed that it attenuated mast cell-mediated allergic reactions in mice . This suggests that 2-Hydroxy-3-methoxybenzamide may also have effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzamides can interact with various biomolecules, potentially leading to changes in gene expression or enzyme activity
Metabolic Pathways
It is known that benzamides can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Subcellular Localization
It is known that benzamides can interact with various cellular components, potentially influencing their activity or function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methoxybenzamide typically involves the reaction of 2-Hydroxy-3-methoxybenzoic acid with ammonia or an amine under appropriate conditions. The reaction can be catalyzed by various agents to improve yield and efficiency. For instance, the use of a dehydrating agent like thionyl chloride can facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of 2-Hydroxy-3-methoxybenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 2-Hydroxy-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under appropriate conditions.
Major Products:
Oxidation: Products may include 2-Hydroxy-3-methoxybenzoic acid or 2-Hydroxy-3-methoxybenzaldehyde.
Reduction: Products may include 2-Hydroxy-3-methoxybenzylamine.
Substitution: Products depend on the nucleophile used, such as 2-Hydroxy-3-aminobenzamide.
類似化合物との比較
2-Hydroxy-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
3-Methoxybenzamide: Lacks the hydroxyl group at the second position.
2,3-Dimethoxybenzamide: Contains an additional methoxy group at the second position.
Uniqueness: 2-Hydroxy-3-methoxybenzamide is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can influence its reactivity and interactions with biological targets
特性
IUPAC Name |
2-hydroxy-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)10)8(9)11/h2-4,10H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIPILRTESRLHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368856 | |
| Record name | 2-hydroxy-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26751-04-2 | |
| Record name | 2-hydroxy-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


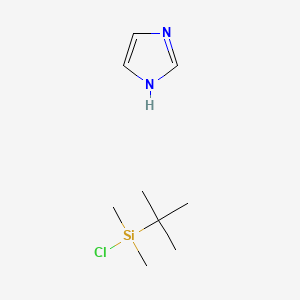
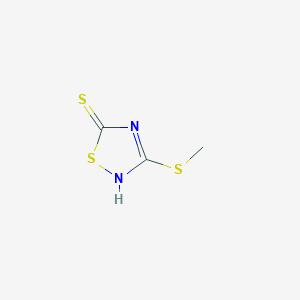
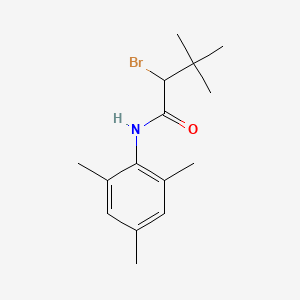

![Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1607508.png)

![4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol](/img/structure/B1607514.png)



![1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine](/img/structure/B1607520.png)
